1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12ClFN6O and its molecular weight is 370.77. The purity is usually 95%.
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Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that integrates multiple pharmacophores known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer potential and other therapeutic effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring and an oxadiazole moiety, both of which are recognized for their significant biological activities.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit substantial anticancer properties by targeting various biological pathways involved in tumor growth and proliferation. The specific compound has shown promising results in inhibiting cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 2.76 | HDAC inhibition |
Compound B | CaCo-2 | 9.27 | Topoisomerase inhibition |
Target Compound | OVXF 899 | TBD | Telomerase inhibition |
In a study examining the activity of related oxadiazole derivatives, it was found that modifications to the oxadiazole structure significantly enhanced cytotoxic effects against various cancer cell lines, including cervical and colon cancer cells .
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as histone deacetylases (HDAC) and telomerase , which are crucial for cancer cell survival and proliferation .
- Targeting Growth Factors : By blocking growth factor signaling pathways, the compound can induce apoptosis in cancer cells .
Additional Biological Activities
Beyond its anticancer properties, compounds featuring the oxadiazole structure have demonstrated a range of biological activities:
- Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal activities, making them potential candidates for treating infections .
- Anti-inflammatory Properties : The anti-inflammatory potential has been observed in various studies, suggesting that these compounds could be beneficial in managing inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
- Case Study 1 : A derivative similar to the target compound was tested against a panel of human tumor cell lines and exhibited selective cytotoxicity with an IC50 value lower than 10 µM against ovarian cancer cells.
- Case Study 2 : Another study reported that modifications to the triazole ring enhanced the selectivity of the compound towards renal cancer cells, indicating a promising avenue for targeted cancer therapy.
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O/c1-9-6-7-10(18)8-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)11-4-2-3-5-12(11)19/h2-8H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKNPOTYGUIKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.